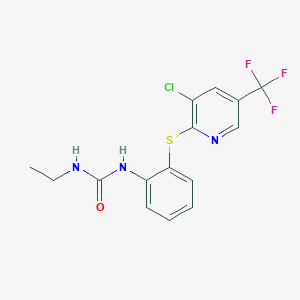

N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea

Description

Molecular Formula: C₁₉H₁₃ClF₃N₃OS

Molecular Weight: 423.84 g/mol

Key Features:

- Central urea moiety (N'-ethyl substitution).

- 3-Chloro-5-(trifluoromethyl)-2-pyridinyl group linked via sulfanyl to a phenyl ring.

- Calculated properties: Hydrogen bond donors (2), acceptors (6), XlogP (5.3), and topological polar surface area (79.3 Ų) . Its urea group provides hydrogen-bonding capacity, which is critical for interactions with biological targets.

Properties

IUPAC Name |

1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-ethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3N3OS/c1-2-20-14(23)22-11-5-3-4-6-12(11)24-13-10(16)7-9(8-21-13)15(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGDWYIKRRIEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea typically involves multi-step organic synthesis protocols. The process begins with the formation of the intermediate 3-chloro-5-(trifluoromethyl)-2-pyridinethiol, which is synthesized via halogenation and thiolation reactions. This intermediate is then coupled with 2-bromophenyl isocyanate under controlled conditions to form the desired product, N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea.

Industrial Production Methods: Industrial-scale production of this compound often involves optimized reaction conditions to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are employed to purify the final product. Reaction conditions are meticulously controlled to prevent side reactions and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions typically target the pyridine ring or the sulfoxide functionalities.

Substitution: Substitution reactions often occur on the pyridine ring and the phenyl groups, involving halogen and trifluoromethyl substitutions.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., sodium borohydride for reduction), and nucleophiles (e.g., sodium azide for substitution) are commonly used. Reaction conditions include controlled temperatures, inert atmospheres, and specific solvents to favor the desired reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology: Biologically, N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea has been investigated for its interaction with specific proteins and enzymes, potentially serving as an inhibitor or modulator in various biological pathways.

Medicine: Medicinally, this compound has potential applications in drug development, particularly in designing new therapeutic agents targeting specific diseases. Its unique structure makes it a candidate for studying its effects on cellular processes and disease mechanisms.

Industry: In the industrial sector, N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea is used as a precursor for synthesizing other valuable compounds. It also has applications in materials science, where its properties are exploited to develop advanced materials with specific characteristics.

Mechanism of Action

The mechanism by which N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and proteins. It can modulate biochemical pathways by inhibiting or activating specific targets, leading to changes in cellular activities. The pathways involved include signal transduction pathways, metabolic pathways, and other regulatory mechanisms essential for maintaining cellular homeostasis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Urea Derivatives with Varied Substituents

a) N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-phenylurea

- Molecular Formula : C₁₉H₁₃ClF₃N₃OS (same as target compound).

- Key Difference : N'-phenyl substitution instead of ethyl.

- This structural variation may influence selectivity in agrochemical or pharmaceutical applications .

b) N,N'-[2-(1-Naphthalenesulfonyloxy)phenyl]-N'-(3-(1-naphthalenesulfonyloxy)phenyl]urea

Amide and Benzamide Analogs

a) 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide

- Molecular Formula : C₁₈H₁₅ClF₃N₃OS.

- Key Difference: Propanamide replaces urea, with cyanoethyl and phenyl substituents.

- Impact: The amide group reduces hydrogen-bond donors (1 vs.

b) Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide)

- Molecular Formula : C₁₆H₁₁ClF₆N₂O₂.

- Use : Broad-spectrum fungicide.

- Key Features : Benzamide core with trifluoromethyl and pyridinyl groups.

- Comparison : Lower molecular weight (396.71 g/mol) and XlogP (~4.0) suggest better solubility than the target urea compound. The ethyl linker and benzamide moiety target fungal succinate dehydrogenase enzymes, a distinct mechanism from urea-based compounds .

Insect Growth Regulators (Benzoylureas)

a) Chlorfluazuron

- Molecular Formula : C₂₀H₉Cl₃F₅N₃O₃.

- Use : Insect growth regulator (chitin synthesis inhibitor).

- Key Features : Dichlorophenyl and benzamide groups.

- Comparison : Higher molecular weight (568.66 g/mol) and XlogP (~6.0) indicate greater persistence and lipophilicity. The benzoylurea scaffold is critical for binding insect-specific targets, unlike the simpler urea in the target compound .

Physicochemical and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight | XlogP | H-Bond Donors | H-Bond Acceptors | Use/Category |

|---|---|---|---|---|---|---|

| Target Urea (N-(2-...)ethylurea) | C₁₉H₁₃ClF₃N₃OS | 423.84 | 5.3 | 2 | 6 | Not specified |

| N'-Phenylurea analog | C₁₉H₁₃ClF₃N₃OS | 423.84 | ~5.5 | 2 | 6 | Not specified |

| Fluopyram | C₁₆H₁₁ClF₆N₂O₂ | 396.71 | ~4.0 | 1 | 6 | Fungicide |

| Chlorfluazuron | C₂₀H₉Cl₃F₅N₃O₃ | 568.66 | ~6.0 | 2 | 9 | Insect growth regulator |

| 2-{[3-Chloro...propanamide | C₁₈H₁₅ClF₃N₃OS | 413.84 | N/A | 1 | 6 | Not specified |

Research Findings and Implications

- Target Compound vs. Fluopyram : The urea group in the target compound may enable different biological interactions compared to Fluopyram’s benzamide. Ureas often target kinases or proteases, while benzamides inhibit metabolic enzymes like succinate dehydrogenase .

- Substituent Effects : Replacing ethyl with phenyl (as in ) increases lipophilicity, which could enhance bioactivity but require formulation adjustments to mitigate solubility issues.

Biological Activity

N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea, with CAS number 338407-75-3, is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea is C13H7ClF6N2O2S2, with a molecular weight of 436.78 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group and a sulfanyl linkage, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of trifluoromethylpyridines exhibit notable anticancer activity. For instance, compounds similar to N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea have been evaluated against various cancer cell lines. In one study, the introduction of trifluoromethyl groups was shown to enhance the antiproliferative effects against human cancer cells, with IC50 values indicating significant cytotoxicity .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. In particular, arylsulfonamides related to this structure have demonstrated selective inhibition of metalloproteinases such as ADAMTS7. For example, modifications to the phenyl and pyridine moieties resulted in compounds that displayed up to 12-fold selectivity for ADAMTS7 over ADAMTS5 . This selectivity is crucial for therapeutic applications targeting specific pathways in disease progression.

Toxicological Profile

The safety profile of N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)phenyl)-N'-ethylurea has been assessed through various toxicological studies. Data indicate that while some derivatives exhibit hepatotoxicity, others are classified as non-toxic under certain conditions . The compound's adherence to Lipinski's Rule of Five suggests favorable pharmacokinetic properties, although caution is warranted due to potential hepatotoxic effects .

Synthesis and Evaluation

A notable study focused on synthesizing arylsulfonamide derivatives revealed that specific structural modifications significantly impacted biological activity. The introduction of bulky substituents on the phenyl ring was found to enhance enzyme selectivity while maintaining low toxicity levels .

| Compound | K_i (nM) | Selectivity | Toxicity |

|---|---|---|---|

| 3a | 9 | 12-fold (ADAMTS7 over ADAMTS5) | Not toxic |

| 3b | 70 | Lower | Moderate toxicity |

| 3c | 100 | 100-fold less active than 3a | Not toxic |

Applications in Agrochemicals

The unique properties of trifluoromethylpyridine derivatives have led to their application in agrochemicals as well. Compounds containing this moiety have been utilized as herbicides due to their enhanced efficacy against specific weed species . The mechanism often involves inhibition of critical metabolic pathways in plants, demonstrating the versatility of this chemical class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.